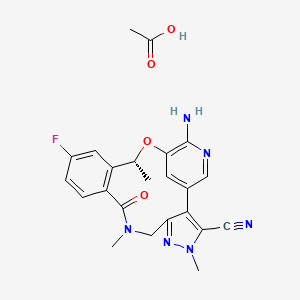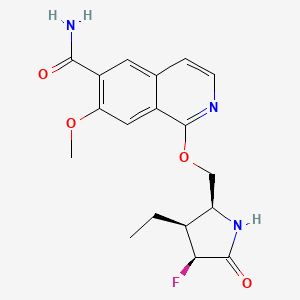![molecular formula C23H23ClN2O5 B610057 1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol
Übersicht
Beschreibung
PF-739 is a compound known for its role as a direct pan-activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a crucial enzyme that acts as an energy sensor in cells, regulating cellular energy homeostasis. PF-739 has been studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity .
Wissenschaftliche Forschungsanwendungen
PF-739 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation mechanisms of AMPK and its role in cellular energy homeostasis.
Biology: Investigated for its effects on cellular metabolism and energy regulation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, cardiovascular diseases, and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF-739 is synthesized through a series of chemical reactions involving the formation of a benzimidazole derivative with a sugar-like mannitol appendage. The synthetic route typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.
Mannitol Appendage Addition: The benzimidazole core is then reacted with a mannitol derivative under specific conditions to attach the sugar-like appendage.
Final Modifications: Additional chemical modifications are made to achieve the desired chemical structure of PF-739.
Industrial Production Methods
The industrial production of PF-739 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
PF-739 undergoes various chemical reactions, including:
Oxidation: PF-739 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PF-739 into reduced forms.
Substitution: PF-739 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Substitution: Substituted compounds with new functional groups.
Wirkmechanismus
PF-739 exerts its effects by binding to the AMPK enzyme and activating it. The activation mechanism involves the following steps:
Binding to AMPK: PF-739 binds to the allosteric drug and metabolite (ADaM) site on the AMPK enzyme.
Conformational Changes: Binding induces conformational changes in the enzyme, enhancing its activity.
Activation of AMPK: The activated AMPK increases the levels of adenosine triphosphate (ATP), promoting catabolic pathways and inhibiting anabolic pathways.
Molecular Targets and Pathways: PF-739 targets various molecular pathways involved in cellular energy regulation, including glucose and lipid metabolism
Vergleich Mit ähnlichen Verbindungen
PF-739 is compared with other AMPK activators such as A-769662 and MK-8722. Key differences include:
Chemical Structure: PF-739 has a unique benzimidazole derivative structure with a mannitol appendage, whereas A-769662 has a thienopyridone ring.
Selectivity: PF-739 is a pan-activator, activating multiple isoforms of AMPK, while other activators may have isoform-specific activity.
Binding Affinity: PF-739 exhibits slightly higher affinity towards certain AMPK isoforms due to specific structural features
List of Similar Compounds
- A-769662
- MK-8722
- PF-249
Eigenschaften
Molekularformel |
C23H23ClN2O5 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
IMVYDTHPRTUISR-XRXFAXGQSA-N |
Isomerische SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |
SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Kanonische SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-739; PF 739; PF739; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)
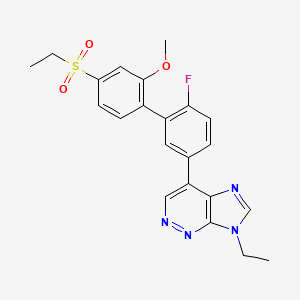
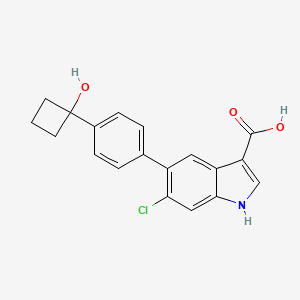
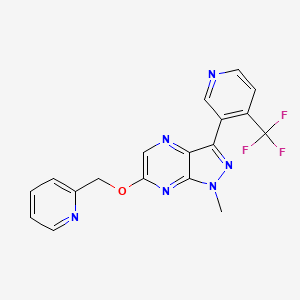
![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

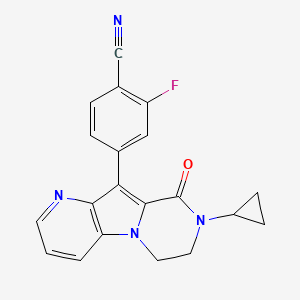
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
